AMP N1-oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AMP N1-oxide can be synthesized chemically by oxidizing adenosine monophosphate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of royal jelly followed by purification processes to isolate the compound. Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
AMP N1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can revert this compound back to adenosine monophosphate.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas with a suitable catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Major Products Formed
Oxidation Products: Further oxidized derivatives of this compound.
Reduction Products: Adenosine monophosphate.
Substitution Products: Various substituted adenine derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Industry: Utilized in the production of health supplements and cosmetics due to its biological activities.
Mechanism of Action
AMP N1-oxide exerts its effects through several molecular pathways:
Anti-inflammatory Action: Inhibits the secretion of pro-inflammatory cytokines by upregulating the anti-inflammatory transcription factor c-Fos.
Neurotrophic Action: Stimulates neuronal differentiation and neurite outgrowth by activating adenyl cyclase-coupled adenosine receptors, including A2A receptors.
Comparison with Similar Compounds
Similar Compounds
Adenosine Monophosphate: The parent compound of AMP N1-oxide, which lacks the oxidized N1 position.
Adenosine: A related compound with similar biological activities but a shorter half-life in the bloodstream.
Adenosine N1-oxide: Another oxidized derivative of adenosine with comparable anti-inflammatory properties
Uniqueness
This compound is unique due to its enhanced stability and potency compared to adenosine and adenosine monophosphate. Its ability to resist degradation by adenosine deaminase and its superior anti-inflammatory and neurotrophic activities make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPUYVZFYMGZQX-KQYNXXCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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